N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-ethylphenyl)acetamide
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Overview
Description
N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-ethylphenyl)acetamide is a complex organic compound that features an indole and pyridazine moiety. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole and pyridazine rings, followed by their coupling.
Formation of Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone.
Coupling Reaction: The final step involves coupling the indole and pyridazine rings through a condensation reaction, followed by acetylation to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl groups in the pyridazine ring can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-ethylphenyl)acetamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyridazine ring can interact with nucleic acids and proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-1H-inden-5-yl)acetamide
- (2,3-Dihydro-1H-indol-5-ylmethyl)amine
Uniqueness
N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-ethylphenyl)acetamide is unique due to its combined indole and pyridazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[5-[1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-oxopyridazin-3-yl]-2-ethylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-3-17-8-9-19(14-21(17)25-16(2)29)20-10-11-23(30)28(26-20)15-24(31)27-13-12-18-6-4-5-7-22(18)27/h4-11,14H,3,12-13,15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOLQXCFCPAARZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C43)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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